REACTION_CXSMILES
|
C[O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[N:9]=[C:8]([C:13]1[CH:18]=[CH:17][C:16]([C:19]([NH:21][NH:22][C:23]([O:25]C(C)(C)C)=O)=[S:20])=[CH:15][CH:14]=1)[CH:7]=[CH:6]2.[Al+3].[Cl-].[Cl-].[Cl-].CCOC(C)=O>C(Cl)Cl>[OH:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[N:9]=[C:8]([C:13]1[CH:18]=[CH:17][C:16]([C:19]3[S:20][C:23](=[O:25])[NH:22][N:21]=3)=[CH:15][CH:14]=1)[CH:7]=[CH:6]2 |f:1.2.3.4|
|
Name
|
tert-butyl 2-(4-(6-methoxyquinolin-2-yl)phenylcarbonothioyl)hydrazinecarboxylate
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
COC=1C=C2C=CC(=NC2=CC1)C1=CC=C(C=C1)C(=S)NNC(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
600 mg
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
Reaction
|
Type
|
TEMPERATURE
|
Details
|
was cooled
|
Type
|
CUSTOM
|
Details
|
The residue was purified by prep-HPLC (0.1% TFA as additive)
|
Type
|
CUSTOM
|
Details
|
to give Compound IV-33 (35 mg, yield 7%) as a solid
|
Name
|
|
Type
|
|
Smiles
|
OC=1C=C2C=CC(=NC2=CC1)C1=CC=C(C=C1)C1=NNC(S1)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |